2-bromo-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzenesulfonamide
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Overview
Description
The compound “2-bromo-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzenesulfonamide” is a complex organic molecule. Unfortunately, there’s limited information available about this specific compound .
Synthesis Analysis
While there’s no direct synthesis method available for the exact compound, related compounds such as “2-(3-Bromopropoxy)tetrahydro-2H-pyran” have been synthesized . The synthesis of similar compounds often involves the use of lithium aluminium hydride (LiAlH4) and tetrahydrofuran (THF) .Chemical Reactions Analysis
The compound may undergo various chemical reactions depending on the conditions. For instance, the bromo group (-Br) is a good leaving group and can be replaced by nucleophiles in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its form, refractive index, boiling point, density, and more. For a related compound “4-Bromotetrahydropyran”, it’s a liquid with a refractive index of 1.497 and a density of 1.467 g/cm3 at 25°C .Scientific Research Applications
1. Photodynamic Therapy Applications
One significant application of benzenesulfonamide derivatives, including those similar to 2-bromo-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzenesulfonamide, is in photodynamic therapy (PDT) for cancer treatment. Zinc phthalocyanines substituted with benzenesulfonamide units have shown remarkable potential as Type II photosensitizers in PDT. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable for treating cancer via Type II mechanisms in PDT (Pişkin, Canpolat, & Öztürk, 2020).
2. Inhibition Studies for Medical Applications
Benzenesulfonamide derivatives have been investigated for their inhibitory effects on human carbonic anhydrase I and II isoenzymes. Studies have shown that these compounds possess Ki values in a specific range, indicating their potential as inhibitors. This property can be exploited in designing drugs for conditions where inhibition of these isoenzymes is beneficial (Gul et al., 2016).
3. Synthesis and Bioevaluation in Medicinal Chemistry
Research has also been conducted on the synthesis of new sulfonamides, including derivatives related to benzenesulfonamide. These compounds have been explored for their cytotoxic activities and inhibitory effects on carbonic anhydrase I and II isoenzymes. Specific compounds have emerged as leader compounds for further studies due to their promising properties (Gul et al., 2017).
4. Antibacterial and Antifungal Properties
Another area of application is in the development of antimicrobial agents. Pyrazolyl benzenesulfonamide derivatives have shown significant anti-inflammatory activity and some possess selective inhibitory activity towards specific enzymes. These compounds have also demonstrated superior gastrointestinal safety profiles and noteworthy antimicrobial activity against various bacterial strains (Bekhit et al., 2008).
Safety And Hazards
properties
IUPAC Name |
2-bromo-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO4S/c15-12-3-1-2-4-14(12)21(18,19)16-8-5-13(17)11-6-9-20-10-7-11/h1-4,11,13,16-17H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTIMBRWYSPUAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CCNS(=O)(=O)C2=CC=CC=C2Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzenesulfonamide |
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